molecular formula C25H43NO8 B609671 N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) CAS No. 2100306-69-0

N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl)

Cat. No. B609671
M. Wt: 485.62
InChI Key: SNTDJGZACCWQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HyNic-PEG2-Propargyl is a compound that contains a HyNic group and a propargyl group . The chemical formula is C16H22N4O3 .


Synthesis Analysis

The propargyl group in HyNic-PEG2-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The HyNic hydrzine moiety can easily conjugate with aldehyde group and ketone group to form a reversible hydrazone linker .


Molecular Structure Analysis

The molecular weight of HyNic-PEG2-Propargyl is 318.38 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, the propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . The HyNic hydrzine moiety can conjugate with aldehyde group and ketone group to form a reversible hydrazone linker .

Scientific Research Applications

  • Enzyme Modification for Peptide Synthesis : Studies have shown that enzymes like chymotrypsin and papain, when modified with PEG2 derivatives, can catalyze peptide synthesis reactions efficiently in non-aqueous environments like benzene (Matsushima et al., 1984) (Lee et al., 1988).

  • Improvement of Protein Modification Techniques : New PEG2 derivatives have been developed to improve the divalent modification of proteins, enhancing their application in various fields including biomedicine (Yamasaki et al., 1998).

  • Application in Drug Delivery Systems : Research has been conducted on the use of PEG2-modified block copolymers for creating micelle structures that can encapsulate pharmaceutical agents, showing potential in drug delivery applications (Withey et al., 2009).

  • Development of Biocompatible Materials : Studies have explored the synthesis of PEG2-related derivatives for the development of biocompatible materials, such as propargyl-ended heterobifunctional PEG derivatives, which have applications in biomedical fields (Lu & Zhong, 2010).

  • Synthesis of Functional Polymers : Research has also focused on synthesizing functional polymers with PEG2 components for various applications, including in the fields of electronics and material science (Han et al., 2006).

Future Directions

The use of HyNic-PEG2-Propargyl and similar compounds in the field of bioconjugation is a promising area of research . The ability to form stable linkages with biomolecules can have numerous applications in drug delivery, diagnostics, and therapeutics .

properties

IUPAC Name

tert-butyl 3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO8/c1-6-12-28-18-21-31-15-9-26(10-16-32-22-19-29-13-7-2)11-17-33-23-20-30-14-8-24(27)34-25(3,4)5/h1-2H,8-23H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDJGZACCWQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCC#C)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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